molecular formula C4H10OS B148662 2-Methyl-2-sulfanylpropan-1-ol CAS No. 73303-88-5

2-Methyl-2-sulfanylpropan-1-ol

Cat. No. B148662
CAS RN: 73303-88-5
M. Wt: 106.19 g/mol
InChI Key: DNROCZZBRJKCNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfur-containing compounds can involve various methods. For instance, sulfuric acid esters are used as catalysts in condensation reactions to produce bis(pyrazolones) . Additionally, the synthesis of trihalo-sulfanylpropan-2-ols is achieved through acid-catalyzed addition of hydrogen sulfide to ketones . These methods indicate that sulfur can be introduced into organic molecules through catalytic processes or by direct addition reactions.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds is often complex. For example, the paper on boracycles from 2-amino-2-methylpropan-1-ol and borane methyl sulfide reveals unexpected polycyclic structures instead of the anticipated oxazaborolidine ring . This suggests that the presence of sulfur can lead to unexpected outcomes in molecular structure formation.

Chemical Reactions Analysis

Sulfur-containing compounds participate in a variety of chemical reactions. Aryl radicals can react with alkynyl isothiocyanates to form thiochromeno[2,3-b]indoles through radical cascade reactions . Moreover, the stereoselective nucleophilic addition to sulfinyl imines is influenced by the Lewis acid character of the reagents, which affects the stereoselectivity of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds are diverse. Vibrational spectral analysis using FT-IR and FT-Raman techniques can provide information on the stability and charge delocalization within the molecule . The presence of sulfur atoms can also influence the nonlinear optical behavior and molecular docking potential of these compounds, suggesting possible pharmaceutical applications .

Relevant Case Studies

Several of the papers discuss potential applications of sulfur-containing compounds. For example, certain azo compounds synthesized from 1-methyl-3-arylpropane-1,3-diones have shown antibacterial activity . Additionally, copper(II) chelates with sulfanilamide have demonstrated antitumor activity against human myeloid leukemia cells . These case studies highlight the importance of sulfur-containing compounds in medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Research has focused on synthesizing compounds like 1,1,1-trichloro-2-sulfanylpropan-2-ol and 1,1,3-tribromo-2-sulfanylpropan-2-ol, which are related to 2-Methyl-2-sulfanylpropan-1-ol. These compounds are synthesized via acid-catalyzed addition of hydrogen sulfide to corresponding ketones (Dorofeev et al., 2008).
  • Stability and Quantum-Chemical Analysis : The stability of these hydroxy thiols, similar to 2-Methyl-2-sulfanylpropan-1-ol, has been estimated using potential energy surface analysis. Quantum-chemical analysis of rotational isomerism of these compounds provides insights into their chemical properties (Dorofeev et al., 2008).

Applications in Wine Aroma Analysis

  • Presence in Belgian White Wines : Studies have identified the presence of compounds like 2-methyl-3-sulfanyl propan-1-ol in Belgian white wines made from Chardonnay and Solaris grapes. These compounds contribute to the aroma profile of wines (Chenot et al., 2020).

Biotechnological Applications

  • Biofuel Production : Research into the production of 2-methylpropan-1-ol (isobutanol), a biofuel, has demonstrated the conversion of glucose to isobutanol in recombinant organisms. Engineering of enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase is critical for this process (Bastian et al., 2011).

Safety And Hazards

The safety information for 2-Methyl-2-sulfanylpropan-1-ol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life), and H372 (Causes damage to organs through prolonged or repeated exposure) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-methyl-2-sulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-4(2,6)3-5/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNROCZZBRJKCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501070
Record name 2-Methyl-2-sulfanylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-sulfanylpropan-1-ol

CAS RN

73303-88-5
Record name 2-Methyl-2-sulfanylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-sulfanylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Pei, C Chen, J Chen, J Cruz-Chuh… - Molecular …, 2018 - ACS Publications
… A solution of 2-methyl-2-sulfanylpropan-1-ol (5.0 g, 47.1 mmol) in CH 2 Cl 2 (20 mL) was subsequently added dropwise with stirring at −20 C, and the resulting solution was warmed to …
Number of citations: 19 pubs.acs.org

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